molecular formula C9H10ClNO3 B12090419 Ethyl 2-chloro-3-methoxyisonicotinate

Ethyl 2-chloro-3-methoxyisonicotinate

Cat. No.: B12090419
M. Wt: 215.63 g/mol
InChI Key: PFNGHVLBDRXHHF-UHFFFAOYSA-N
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Description

Significance of Isonicotinic Acid Derivatives in Heterocyclic Chemistry

Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an isomer of nicotinic acid where the carboxylic acid group is located at the 4-position of the pyridine (B92270) ring. chempanda.comnih.govwikipedia.org Its derivatives are a cornerstone of heterocyclic chemistry, primarily due to their profound impact on medicinal chemistry. chempanda.comdrugbank.com The most famous derivative, isoniazid, is a frontline drug for the treatment of tuberculosis, a discovery that highlighted the therapeutic potential of this class of compounds. chempanda.comnih.govchemicalbook.com

Beyond this specific application, isonicotinic acid derivatives are widely used as precursors and intermediates in the manufacturing of pharmaceuticals and agrochemicals. chempanda.comchemicalbook.com They serve as versatile scaffolds for generating diverse molecular libraries for drug discovery, with studies exploring their efficacy as anticancer and antimicrobial agents. tandfonline.com Furthermore, their ability to act as organic ligands allows for the synthesis of coordination polymers and metal-organic frameworks. wikipedia.orgchemicalbook.com

Table 1: Applications of Isonicotinic Acid Derivatives

Field of Application Specific Use Reference(s)
Medicinal Chemistry Treatment of tuberculosis (e.g., Isoniazid, Ethionamide) chempanda.comdrugbank.comnih.govchemicalbook.com
Precursors for antimalarial drugs chemicalbook.com
Investigated for anticancer and antimicrobial activity tandfonline.com
Organic Synthesis Starting material for pharmaceuticals and agrochemicals chempanda.comchemicalbook.com
Organocatalyst for condensation reactions chemicalbook.com

| Materials Science | Organic ligand for creating coordination polymers | wikipedia.orgchemicalbook.com |

Contextual Role of Halogenated and Alkoxy-Substituted Pyridines

The chemical behavior of Ethyl 2-chloro-3-methoxyisonicotinate is heavily influenced by the electronic properties of its substituents. The presence of a chlorine atom at the 2-position and a methoxy (B1213986) group at the 3-position creates a unique chemical environment.

Halogenated pyridines, particularly 2-chloropyridines, are highly valuable synthons in organic chemistry. wikipedia.orgnih.gov The chlorine atom at the 2-position of the pyridine ring is notably susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgvaia.comchempanda.comgcwgandhinagar.com This enhanced reactivity, compared to a chlorine on a benzene (B151609) ring or at the 3-position of pyridine, is due to the electron-withdrawing nature of the ring nitrogen. gcwgandhinagar.com The nitrogen atom can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction through resonance, which lowers the activation energy of the substitution step. vaia.comuoanbar.edu.iqstackexchange.comechemi.com This property makes 2-chloropyridines excellent substrates for introducing a wide range of nucleophiles to build molecular complexity. chempanda.comnih.gov

Alkoxy-substituted pyridines also possess distinct characteristics. A methoxy group at the 2-position has been shown to decrease the basicity of the pyridine nitrogen through an inductive electron-withdrawing effect. nih.gov This mitigated basicity can be advantageous in certain synthetic operations, preventing the nitrogen atom from interfering with basic or organometallic reagents. nih.gov While the methoxy group is inductively withdrawing, it can also act as an electron-donating group via resonance, which can influence electrophilic substitution reactions should they be employed. gcwgandhinagar.com The interplay of the electron-withdrawing chloro group and the electronically ambiguous methoxy group makes the reactivity of the target molecule a subject of specific investigation.

Academic Research Trajectories for this compound

This compound is a multifunctional compound poised for significant application in synthetic and medicinal chemistry research. Its value lies in its potential as a versatile intermediate, offering multiple reaction sites for molecular elaboration.

Table 2: Chemical Properties of this compound

Property Value Reference
CAS Number 54453-93-9 chemicalbook.com
Molecular Formula C₉H₁₀ClNO₃ chemicalbook.com

| Molecular Weight | 215.63 g/mol | - |

Based on its structure, several academic research trajectories can be proposed:

Nucleophilic Aromatic Substitution (SNAr): The most direct research path involves the displacement of the 2-chloro substituent. The activated nature of this position allows for reactions with a wide array of nucleophiles, such as amines, thiols, and alkoxides. This would generate a library of 2-substituted-3-methoxyisonicotinate derivatives, which could be screened for biological activity, leveraging the known importance of the isonicotinate (B8489971) scaffold.

Metal-Catalyzed Cross-Coupling: The carbon-chlorine bond serves as a handle for various palladium- or nickel-catalyzed cross-coupling reactions. Techniques like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination could be employed to form new carbon-carbon and carbon-nitrogen bonds at the 2-position, dramatically increasing the structural diversity of accessible compounds.

Modification of the Ester Group: The ethyl ester at the 4-position is another point of modification. It can be readily hydrolyzed to the corresponding carboxylic acid. This isonicotinic acid derivative can then be converted into a variety of amides via coupling with different amines or used as a ligand to synthesize novel metal complexes with potential catalytic or material applications.

Scaffold for Drug Discovery: The combination of a privileged isonicotinate core with three distinct functional handles (chloro, methoxy, and ester) makes this compound an ideal starting point for medicinal chemistry programs. Researchers can systematically modify each position to conduct detailed structure-activity relationship (SAR) studies, aiming to develop new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

ethyl 2-chloro-3-methoxypyridine-4-carboxylate

InChI

InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-4-5-11-8(10)7(6)13-2/h4-5H,3H2,1-2H3

InChI Key

PFNGHVLBDRXHHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)Cl)OC

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Chloro 3 Methoxyisonicotinate

Established Synthetic Routes

Established synthetic routes to Ethyl 2-chloro-3-methoxyisonicotinate typically rely on multi-step sequences starting from readily available pyridine (B92270) precursors or the direct functionalization of isonicotinic acid derivatives.

The synthesis often commences with a suitable pyridine precursor, which is then elaborated through a sequence of reactions to introduce the desired substituents. A common starting material is 2-chloropyridine (B119429), which can be derived from pyridine itself. The pyridine ring is a basic heterocyclic organic compound with the chemical formula C₅H₅N. wikipedia.org The reactivity of pyridine allows for various transformations. For instance, oxidation of pyridine at the nitrogen atom yields pyridine N-oxide, which can facilitate certain substitution reactions. wikipedia.org

A plausible multi-step pathway to this compound is outlined below, involving the introduction of the various functional groups in a stepwise manner. The specific yields and conditions are representative of similar transformations reported in the literature for related pyridine derivatives.

Table 1: Representative Multi-Step Synthesis from a Pyridine Precursor

StepReactionReagents and ConditionsTypical Yield (%)
1Chlorination of a suitable pyridine precursorNCS or similar chlorinating agent70-85
2Introduction of a methoxy (B1213986) groupSodium methoxide (B1231860) in methanol60-80
3Carboxylation at the 4-positionGrignard formation followed by CO₂ quench50-70
4EsterificationEthanol (B145695), acid catalyst, heat80-95

Note: The yields are indicative and can vary based on the specific substrate and reaction optimization.

A more direct approach involves the esterification of a pre-functionalized isonicotinic acid, specifically 2-chloro-3-methoxyisonicotinic acid. This method is contingent on the availability of the corresponding carboxylic acid. The esterification is typically achieved through a Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

The general procedure for the esterification of a chloronicotinic acid derivative involves heating the carboxylic acid in ethanol with a catalytic amount of concentrated sulfuric acid. guidechem.com The reaction is usually monitored by thin-layer chromatography until completion. guidechem.com The product, Ethyl 2-chloronicotinate, is then isolated after an aqueous workup and purification. guidechem.com A similar approach can be applied to 2-chloro-3-methoxyisonicotinic acid to yield the target compound.

Table 2: Esterification of 2-chloro-3-methoxyisonicotinic acid

ReactantReagentConditionsProductYield (%)
2-chloro-3-methoxyisonicotinic acidEthanol, H₂SO₄ (cat.)RefluxThis compound>90

Advanced Synthetic Approaches

More contemporary synthetic strategies focus on improving efficiency and selectivity, particularly in the introduction of the halogen and methoxy groups.

Achieving the desired 2-chloro substitution pattern on a pre-existing 3-methoxyisonicotinic ester requires a highly regioselective halogenation method. The directing effects of the substituents on the pyridine ring play a crucial role in determining the outcome of the reaction. The methoxy group is an ortho-, para-director, while the ester group is a meta-director. The nitrogen atom in the pyridine ring also influences the position of electrophilic attack.

Recent advances in halogenation chemistry offer milder and more selective methods compared to traditional approaches. The use of N-halosuccinimides (NCS for chlorination) in fluorinated alcohols has been shown to provide high regioselectivity in the halogenation of arenes and heterocycles under mild conditions. nih.gov Such methods could potentially be applied to a 3-methoxyisonicotinate substrate to achieve selective chlorination at the 2-position.

The introduction of a methoxy group onto a pyridine ring can be accomplished through nucleophilic aromatic substitution (SNAAr) reactions. researchgate.net For the synthesis of this compound, this would typically involve the reaction of a 2,3-dihalopyridine derivative with sodium methoxide. The relative reactivity of the two halogen atoms would determine the regioselectivity of the methoxylation.

Alternatively, modern cross-coupling reactions can be employed. For instance, a palladium- or copper-catalyzed coupling of a 3-hydroxy or 3-bromopyridine (B30812) derivative with a source of methoxide could be a viable route. The use of 2-methoxypyridine (B126380) derivatives has been shown to be advantageous in certain synthetic contexts due to the electronic effects of the methoxy group. nih.gov The methoxy group can influence the basicity of the pyridine nitrogen, which can be beneficial in subsequent reaction steps. nih.gov

Sustainable Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridines and their derivatives to minimize environmental impact. acs.org This includes the use of less hazardous reagents, development of one-pot multicomponent reactions, and the use of environmentally benign solvents. acs.orgresearchgate.net

In the context of this compound synthesis, sustainable approaches could involve:

Catalytic Processes: Employing catalytic amounts of reagents instead of stoichiometric ones, for example, in halogenation or methoxylation steps, reduces waste. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. One-pot reactions, where multiple transformations occur in a single reaction vessel, are particularly advantageous in this regard. acs.org

Use of Greener Solvents: Replacing hazardous solvents with more environmentally friendly alternatives like water, ethanol, or supercritical fluids where possible. acs.org

Energy Efficiency: Utilizing microwave-assisted synthesis or other energy-efficient techniques to reduce reaction times and energy consumption. acs.org

The development of synthetic routes for substituted pyridines that are both efficient and adhere to green chemistry principles is an ongoing area of research with significant importance for the chemical industry. acs.orgresearchgate.net

Microwave-Assisted Synthesis of Isonicotinates

Microwave-assisted organic synthesis has become a cornerstone for accelerating reaction rates, increasing yields, and improving product purity. This technology is particularly effective for the synthesis of heterocyclic compounds like pyridines and their derivatives. nih.govresearchgate.net The application of microwave energy can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. jmcs.org.mx

A relevant example is the improved Grohe-Heitzer reaction used to synthesize ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, an important intermediate for naphthyridone antibiotics. jmcs.org.mxjmcs.org.mx In this process, the initial formation of an imidazolide (B1226674) intermediate from 2,6-dichloropyridine-3-carbonyl chloride was achieved in just 5 minutes under microwave irradiation, a significant improvement over the conventional 2.5-hour reaction time. jmcs.org.mxresearchgate.net This imidazolide was then reacted with potassium ethyl malonate to yield ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate with a 93% yield. jmcs.org.mx The subsequent cyclization to the naphthyridone core was also efficiently performed in a one-pot microwave reaction. jmcs.org.mxresearchgate.net

Similarly, microwave assistance has been successfully employed in the 1,3-dipolar cycloaddition reactions to create complex heterocyclic systems. For instance, the synthesis of 3-substituted bis-isoxazole ethers bearing a 2-chloro-3-pyridyl moiety was achieved in high yields (31–92%) under catalyst-free, microwave-assisted conditions. nih.gov These examples underscore the potential of microwave technology to facilitate the rapid and efficient synthesis of precursors and analogues of this compound.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Related Heterocycles

ProductMethodReaction TimeYieldReference
Imidazolide Intermediate (for Naphthyridone Synthesis)Microwave5 min- jmcs.org.mx
Imidazolide Intermediate (for Naphthyridone Synthesis)Conventional2.5 h- jmcs.org.mx
Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoateMicrowave (for precursor)5 min (for precursor)93% jmcs.org.mx
Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylateMicrowave (One-pot)15 min73-75% jmcs.org.mx
3-(2-Chloropyridin-3-yl)-5-(((3-(p-tolyl)isoxazol-5-yl)methoxy)methyl)isoxazoleMicrowaveNot specified92% nih.gov

Sonochemical Enhancement of Reaction Efficiency

The use of ultrasound has been shown to be effective in the synthesis of a wide range of pyridine and fused pyrimidine (B1678525) derivatives. researchgate.netnih.gov For example, ultrasound-assisted methods have been developed for the efficient synthesis of azomethine derivatives of 1-phenylimidazo[1,5-a]pyridine, offering excellent yields (70–92%) under mild conditions. tandfonline.com The application of high-frequency sound waves can overcome molecular attractive forces, promoting better mixing and energy transfer, which is particularly beneficial in heterogeneous and multi-component reactions. researchgate.net

Researchers have demonstrated that ultrasound irradiation can significantly reduce reaction times for the synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives compared to conventional heating. researchgate.net Furthermore, the use of biocompatible or recyclable catalysts in conjunction with ultrasound provides an environmentally friendly route to complex heterocycles. researchgate.net These findings suggest that a sonochemical approach could be highly beneficial for the efficient synthesis of this compound, potentially reducing energy consumption and improving yields. researchgate.netdntb.gov.ua

Table 2: Effect of Sonochemical Methods on Heterocycle Synthesis

Reaction TypeMethodKey Advantages NotedReference
Synthesis of Hydrazones of 1-phenylimidazo[1,5-a]pyridineUltrasound-AssistedExcellent yields (70-92%), mild conditions, shorter reaction times. tandfonline.com
Synthesis of 2-pyridone derivativesUltrasound-AssistedSignificantly reduced reaction time, enhanced rate and yield. researchgate.net
Synthesis of pyrazole (B372694) derivativesUltrasound-AssistedCost-effective, energy-efficient, simplified workup. researchgate.net
General Heterocycle SynthesisUltrasound-AssistedAccelerates reactions, increases yields, allows for lower energy input. researchgate.net

Aqueous and Solvent-Reduced Methodologies

In line with the principles of green chemistry, synthetic methodologies that reduce or eliminate the use of volatile organic solvents are highly desirable. The synthesis of pyridine derivatives has been successfully adapted to aqueous media and solvent-free conditions. researchgate.netrsc.orgcmu.edu

One notable example is the four-component reaction to produce polysubstituted pyridines in water, using tin(II) chloride dihydrate (SnCl₂·2H₂O) as a convenient and effective precatalyst. researchgate.netresearchgate.net This method allows for the construction of the pyridine skeleton from a range of aldehydes, β-keto esters, anilines, and malononitrile (B47326) in good yields, demonstrating the viability of forming complex pyridines in an aqueous environment. researchgate.net The use of water as a solvent is not only environmentally benign but can also confer unique reactivity and selectivity.

Solvent-free, or solid-state, reactions represent another important green chemistry approach. Mechanochemical synthesis, which involves grinding solid reactants together, has been used to quantitatively produce a microporous copper(II) isonicotinate (B8489971) metal-organic framework (MOF) without any solvent or applied heating. researchgate.net This method highlights the potential for forming isonicotinate structures efficiently while minimizing waste and environmental impact. rsc.orgresearchgate.net Such solvent-reduced strategies could be adapted for key steps in the synthesis of this compound, particularly for the formation of the core pyridine ring or its subsequent functionalization.

Table 3: Examples of Aqueous and Solvent-Reduced Syntheses for Related Compounds

Product/Reaction TypeMethodologyConditionsKey AdvantagesReference
Polysubstituted PyridinesAqueous SynthesisSnCl₂·2H₂O catalyst, water as solvent.Environmentally friendly, good yields, convenient one-pot reaction. researchgate.netresearchgate.net
Copper(II) isonicotinate MOFSolvent-Free GrindingGrinding copper acetate (B1210297) and isonicotinic acid.Quantitative yield, no solvent, no heating, rapid. researchgate.net
Metal Phosphate–OxalatesSolvent-Free SynthesisSolid-state reaction with isonicotinic acid as template.Environmentally friendly, high proton conductivity/luminescence. rsc.org

Patent-Disclosed Synthetic Processes

The patent literature often provides valuable insights into scalable and industrially relevant synthetic routes. While a specific patent for this compound was not identified, numerous patents describe the synthesis of key precursors and structurally similar molecules, such as quinolones, naphthyridones, and other substituted nicotinates. google.comgoogle.comgoogle.com

For instance, a patented method for preparing 2-chloro-3-formylpyridine involves the oxidation of 2-chloro-3-pyridinemethanol, which is itself synthesized from 2-chloro-3-chloromethylpyridine. google.com This aldehyde is a crucial precursor that could be further oxidized to the corresponding carboxylic acid and subsequently esterified to yield the target isonicotinate structure.

Another relevant area is the synthesis of the core of quinolone and naphthyridone antibiotics, which often involves the Grohe-Heitzer reaction. google.combayer.com Patents in this field detail various methods for constructing the substituted pyridine ring system, which are applicable to a wide range of derivatives. google.com Additionally, patents for the preparation of ethyl nicotinate (B505614) often describe esterification reactions of nicotinic acid using solid acid catalysts in solvents like toluene, which could be adapted for the final step in the synthesis of the target compound. google.com These patented processes highlight robust, often multi-step routes that are designed for producing key chemical intermediates on a larger scale.

Chemical Reactivity and Derivatization of Ethyl 2 Chloro 3 Methoxyisonicotinate

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine (B92270) ring, further enhanced by the electron-withdrawing ethyl isonicotinate (B8489971) group, makes the 2-position susceptible to nucleophilic attack. This allows for the displacement of the chlorine atom by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism.

Substitution at the Pyridine Chlorine Atom

The chlorine atom at the C-2 position of ethyl 2-chloro-3-methoxyisonicotinate is the primary site for nucleophilic substitution. The general mechanism for these reactions is believed to proceed via an addition-elimination pathway, where the nucleophile attacks the carbon bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. researchgate.net The subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring, yielding the substituted product. The rate and success of these reactions are influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Reactions with Nitrogen-Based Nucleophiles

This compound readily reacts with various nitrogen-based nucleophiles, such as primary and secondary amines, to afford the corresponding 2-amino-3-methoxyisonicotinate derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. For instance, the reaction with a primary amine (R-NH₂) would yield the corresponding N-substituted product.

While specific examples for this compound are not extensively documented in publicly available literature, the reactivity can be inferred from similar 2-chloropyridine (B119429) systems. For example, the reaction of 4-chloro-N-methyl-2-pyridinecarboxamide, a structurally related compound, with amines is a key step in the synthesis of various pharmaceutical compounds. newdrugapprovals.orggoogle.com

Table 1: Representative Reactions with Nitrogen-Based Nucleophiles

NucleophileProductReaction ConditionsReference
Primary Amine (R-NH₂)Ethyl 2-(alkylamino)-3-methoxyisonicotinateBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, Dioxane), HeatInferred from related structures newdrugapprovals.orggoogle.com
Secondary Amine (R₂NH)Ethyl 2-(dialkylamino)-3-methoxyisonicotinateBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, Dioxane), HeatInferred from related structures newdrugapprovals.orggoogle.com

Reactions with Oxygen-Based Nucleophiles

Similarly, oxygen-based nucleophiles like alkoxides and phenoxides can displace the chlorine atom to form the corresponding ethers. The reaction of this compound with sodium methoxide (B1231860), for instance, would be expected to yield ethyl 2,3-dimethoxyisonicotinate.

A notable example of this type of reaction is found in the synthesis of the multi-kinase inhibitor Sorafenib (Nexavar). In this synthesis, a related compound, 4-chloro-N-methyl-2-pyridinecarboxamide, is reacted with 4-aminophenol (B1666318) in the presence of potassium tert-butoxide in DMF at 80°C to form the corresponding arylether. newdrugapprovals.orgnih.gov This demonstrates the feasibility of using substituted phenols as nucleophiles to displace the chlorine atom in such 2-chloropyridine systems.

Table 2: Representative Reactions with Oxygen-Based Nucleophiles

NucleophileProductReaction ConditionsReference
Sodium Methoxide (NaOCH₃)Ethyl 2,3-dimethoxyisonicotinateSolvent (e.g., Methanol, DMF)Inferred from general reactivity
4-AminophenolEthyl 2-((4-aminophenyl)oxy)-3-methoxyisonicotinateK-tert-butoxide, DMF, 80°CAnalogous reaction in Sorafenib synthesis newdrugapprovals.orgnih.gov

Mechanistic Investigations of Aromatic Nucleophilic Substitution

The mechanism of nucleophilic aromatic substitution on halopyridines has been a subject of interest. For electron-deficient systems like this compound, the reaction generally follows a two-step addition-elimination mechanism (SNAr). researchgate.net The initial attack of the nucleophile on the electron-deficient C-2 carbon leads to the formation of a resonance-stabilized Meisenheimer-type intermediate. The stability of this intermediate is crucial for the reaction to proceed. The presence of the electron-withdrawing isonicotinate group at the 4-position helps to stabilize the negative charge in the intermediate through resonance, thereby facilitating the reaction. The final step is the departure of the chloride leaving group to restore the aromatic system. researchgate.netchemrxiv.org

Computational studies on related 2-halopyridines have provided further insights into the reaction mechanism, confirming the role of the electron-withdrawing groups in activating the ring towards nucleophilic attack. researchgate.net The nature of the leaving group also plays a role, with fluoride (B91410) often being the most reactive in SNAr reactions on activated aryl systems. acs.org

Cross-Coupling Transformations

The chlorine atom on this compound also serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules. For a substrate like this compound, several common cross-coupling reactions could be employed.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-chloropyridine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the introduction of various aryl or vinyl groups at the 2-position. The general conditions for Suzuki-Miyaura coupling of aryl chlorides often involve the use of specialized phosphine (B1218219) ligands to facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond. google.comgoogle.com

Sonogashira Coupling: This reaction couples the 2-chloropyridine with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. This method is useful for introducing alkynyl moieties. google.comresearchgate.netnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl chloride with an amine. While direct nucleophilic substitution with amines is possible, the Buchwald-Hartwig amination offers a complementary method that can sometimes be more efficient, especially for less reactive amines. google.com

While specific documented examples for this compound are scarce in readily accessible literature, the general applicability of these methods to other functionalized 2-chloropyridines suggests their potential utility with this substrate. scirp.org

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerPotential ProductGeneral Catalytic SystemReference
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Ethyl 2-aryl-3-methoxyisonicotinatePd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base google.comgoogle.com
SonogashiraTerminal alkyne (R-C≡CH)Ethyl 2-alkynyl-3-methoxyisonicotinatePd catalyst, Cu(I) co-catalyst, base google.comresearchgate.netnih.gov
Buchwald-Hartwig AminationAmine (R₂NH)Ethyl 2-(amino)-3-methoxyisonicotinatePd catalyst, phosphine ligand, base google.com

Boron-Based Coupling Methodologies

The chlorine atom at the C-2 position of the pyridine ring serves as a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents, replacing the chloro group. The general mechanism involves the oxidative addition of the chloro-pyridine to a palladium(0) catalyst, followed by transmetalation with an organoboron reagent (such as a boronic acid or its ester) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

While aryl chlorides can sometimes be less reactive than the corresponding bromides or iodides, appropriate selection of ligands and reaction conditions can facilitate efficient coupling. harvard.edu The reaction is highly valued for its mild conditions and tolerance of various functional groups. libretexts.org

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Coupling Partner (Ar-B(OH)₂) Product
Phenylboronic acid Ethyl 3-methoxy-2-phenylisonicotinate
4-Methylphenylboronic acid Ethyl 3-methoxy-2-(p-tolyl)isonicotinate
3-Thienylboronic acid Ethyl 3-methoxy-2-(thiophen-3-yl)isonicotinate
Vinylboronic acid Ethyl 3-methoxy-2-vinylisonicotinate

Ester Hydrolysis and Transesterification Reactions

The ethyl ester group at the C-4 position is susceptible to standard ester transformations, including hydrolysis and transesterification.

Ester Hydrolysis: Alkaline hydrolysis, typically using a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or mixed aqueous-alcoholic solvent, readily converts the ethyl ester into the corresponding carboxylic acid. This reaction proceeds through nucleophilic acyl substitution to yield 2-chloro-3-methoxyisonicotinic acid. This transformation is analogous to the hydrolysis of related nicotinic acid esters. researchgate.net

Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups through transesterification. This equilibrium-driven process can be catalyzed by either acids or bases. wikipedia.org Reacting this compound with a different alcohol (e.g., methanol, propanol, or more complex alcohols), often used in large excess to drive the equilibrium, results in the formation of a new ester. wikipedia.orgmasterorganicchemistry.com This method is particularly useful for modifying the ester moiety without affecting other parts of the molecule. nih.gov

Table 2: Examples of Transesterification Reactions

Reactant Alcohol Catalyst Type Product
Methanol Acid (e.g., H₂SO₄) or Base (e.g., NaOMe) Mthis compound
Propan-1-ol Acid or Base Propyl 2-chloro-3-methoxyisonicotinate
Benzyl alcohol Acid or Base Benzyl 2-chloro-3-methoxyisonicotinate

Reactions Involving the Methoxy (B1213986) Group

The methoxy group at the C-3 position is a relatively stable ether linkage, but it can be cleaved under specific conditions to yield the corresponding 3-hydroxy derivative. This demethylation is a key transformation for accessing phenol (B47542) and heterocyclic hydroxyl functionalities. wikipedia.org

Several reagents are known to cleave aryl methyl ethers. Boron tribromide (BBr₃) is a powerful and widely used Lewis acid for this purpose, typically operating at low temperatures. wikipedia.org Strong nucleophiles, such as thiolates (e.g., sodium ethanethiolate) or lithium diphenylphosphide, can also effect demethylation. wikipedia.org For methoxypyridine derivatives specifically, L-selectride has been reported as an efficient and chemoselective demethylating agent, capable of cleaving the methoxy group on the pyridine ring without affecting a methoxy group on a benzene (B151609) ring within the same molecule. thieme-connect.comelsevierpure.com

Table 3: Common Demethylation Reagents and Conditions

Reagent Typical Conditions Product
Boron tribromide (BBr₃) Inert solvent (e.g., DCM), low temperature Ethyl 2-chloro-3-hydroxyisonicotinate
L-selectride Refluxing THF Ethyl 2-chloro-3-hydroxyisonicotinate
3-Mercaptopropionic acid With a base in a polar aprotic solvent Ethyl 2-chloro-3-hydroxyisonicotinate

Electrophilic Aromatic Substitution Potentials

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which generally deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.org In this compound, the ring is further deactivated by the electron-withdrawing effects of the C-2 chloro and C-4 ester groups. The C-3 methoxy group is an activating, ortho-para directing group, but its influence is likely insufficient to overcome the strong deactivation of the ring system as a whole.

Direct EAS reactions like nitration or halogenation are expected to be very sluggish and require harsh conditions. wikipedia.org Substitutions on the pyridine ring typically occur at the C-3 or C-5 positions, which are the most electron-rich. wikipedia.org In this molecule, the C-3 position is blocked. The remaining C-5 and C-6 positions are strongly deactivated. Therefore, achieving electrophilic substitution is challenging, and if it were to occur, it would likely require forcing conditions and may result in low yields or mixtures of products. The use of more potent electrophilic reagents or alternative strategies, such as substitution on a corresponding pyridine N-oxide derivative, might be necessary to achieve substitution. wikipedia.org

Cyclization and Condensation Reactions Utilizing the Pyridine Scaffold

The functional groups of this compound provide multiple handles for constructing fused heterocyclic systems, where the pyridine ring serves as the core scaffold.

The 2-chloro and 4-ester groups are particularly well-suited for building fused rings through reactions with binucleophiles. For example, a reaction with hydrazine (B178648) or its derivatives can lead to the formation of fused pyrazole (B372694) systems. The initial step would be a nucleophilic aromatic substitution to displace the chloride at the C-2 position, followed by an intramolecular condensation/cyclization involving the ester at the C-4 position to form a pyrazolo[3,4-c]pyridine core. The reaction of ethyl isonicotinate with hydrazine to form the corresponding hydrazide is a known transformation, representing the first step in such a potential sequence. guidechem.com

Similarly, reaction with other binucleophiles like ethylenediamine (B42938) or 2-aminoethanol could be envisioned to first displace the 2-chloro group, followed by cyclization with the ester to form fused diazepine (B8756704) or oxazepine rings, respectively. These condensation reactions leverage the reactivity of the pyridine's substituents to build more complex molecular architectures. youtube.com

Computational and Theoretical Studies on Ethyl 2 Chloro 3 Methoxyisonicotinate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. nih.gov It offers a balance between accuracy and computational cost, making it a popular choice for studying a wide range of chemical systems. nanobioletters.com However, specific DFT calculations for Ethyl 2-chloro-3-methoxyisonicotinate are not currently available in published research.

Electronic Structure and Frontier Molecular Orbital Analysis

An analysis of the electronic structure and frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – is crucial for understanding a molecule's reactivity. youtube.comyoutube.com The energy and distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. wikipedia.org For this compound, such an analysis would shed light on its chemical behavior.

While no specific data exists for the target compound, a hypothetical table of FMO analysis results is presented below to illustrate the type of information that could be generated from future DFT studies.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterHypothetical Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3
Ionization Potential6.5
Electron Affinity1.2

Note: These values are illustrative and not based on actual experimental or computational data for this compound.

Reaction Pathway and Transition State Investigations

DFT calculations are also instrumental in mapping out reaction pathways and identifying transition states. researchgate.net This information is vital for understanding reaction mechanisms and predicting reaction kinetics. Research in this area for this compound would be highly beneficial for synthetic chemists working with this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. researchgate.net By simulating the movements of atoms and molecules, researchers can gain insights into conformational changes, intermolecular interactions, and transport properties. researchgate.net At present, there are no published MD simulation studies specifically focused on this compound.

Conformational Analysis and Energy Landscapes

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly influence its physical and chemical properties. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. researchgate.net This information is essential for understanding how the molecule behaves in different environments. Future computational work on the conformational analysis of this compound would provide a deeper understanding of its structural preferences.

Applications of Ethyl 2 Chloro 3 Methoxyisonicotinate in Complex Organic Synthesis

Role as a Versatile Intermediate for Pyridine-Based Compounds

The key to the utility of ethyl 2-chloro-3-methoxyisonicotinate lies in the reactivity of its C2-chloro group. This position on the electron-deficient pyridine (B92270) ring is susceptible to displacement by various nucleophiles, particularly through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, transforming the initial simple pyridine into a more complex, highly substituted derivative.

A prime example of this is its use in palladium-catalyzed amination reactions, such as the Buchwald-Hartwig reaction. In a documented synthesis, this compound was reacted with benzophenonimine in the presence of a palladium catalyst (Pd(dba)₂) and a specialized phosphine (B1218219) ligand (Xantphos). google.com This reaction selectively replaces the chlorine atom with a protected amino group, yielding ethyl 2-(benzhydrylideneamino)-3-methoxyisonicotinate. google.com This transformation is a critical step, as it installs a nitrogen substituent that can be deprotected to a primary amine, opening up a vast number of subsequent chemical transformations to build molecular diversity.

Precursor for Agrochemical Synthesis

Substituted pyridine scaffolds are a cornerstone in the agrochemical industry, forming the core of numerous herbicides, fungicides, and insecticides. researchgate.net The specific substitution patterns on the pyridine ring are crucial for biological activity and selectivity. Compounds like this compound represent potential starting materials for such agrochemicals due to the versatile handles they possess for chemical modification. However, based on a review of publicly available scientific literature and patents, no specific examples detailing the direct use of this compound as a precursor for the synthesis of commercial or developmental agrochemicals have been identified.

Synthetic Building Block in Pharmaceutical Target Molecules (excluding clinical applications)

The most clearly documented application of this compound is as a foundational building block in the synthesis of molecules designed for pharmaceutical research. google.com Its structure is leveraged to construct more complex compounds that are evaluated for their potential to interact with biological targets.

In a patent for novel aminopyrazine compounds, this compound serves as a key starting material for the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. google.com HPK1 is a protein kinase that has been identified as a target for cancer immunotherapy. The synthesis begins with a palladium-catalyzed reaction to replace the chloro group, as detailed in the table below. google.com The resulting intermediate is then carried through several additional steps to build the final complex heterocyclic system intended for biological screening. google.com This demonstrates the compound's role as an early-stage, non-pharmaceutical building block in the drug discovery process.

Table 1: Synthesis of a Pharmaceutical Intermediate from this compound

Parameter Details Reference
Starting Material This compound google.com
Reagent Benzophenonimine google.com
Catalyst System Palladium(0) bis(dibenzylideneacetone) (Pd(dba)₂), Xantphos google.com
Base Cesium Carbonate (Cs₂CO₃) google.com
Solvent Dioxane google.com
Temperature 100 °C google.com
Product Ethyl 2-(benzhydrylideneamino)-3-methoxyisonicotinate google.com

Synthesis of Diverse Heterocyclic Systems

Beyond simple substitution, this compound is a precursor for constructing more elaborate, often fused, heterocyclic systems. The initial product of the amination reaction, ethyl 2-(benzhydrylideneamino)-3-methoxyisonicotinate, is itself a substrate for further cyclization reactions. google.com After hydrolysis of the imine to reveal the free amine (ethyl 2-amino-3-methoxyisonicotinate), the molecule contains multiple reactive sites. This amino-ester functionality is a classic precursor for building fused rings. For instance, it can be reacted with other bifunctional molecules to construct pyrimidones, diazepinones, or other complex heterocyclic cores that are frequently explored in medicinal chemistry. google.com The synthesis of HPK1 inhibitors from this starting material ultimately leads to the formation of complex aminopyrazine compounds, showcasing its utility in generating diverse heterocyclic structures. google.com

Analytical Methodologies for Process Monitoring and Purity Assessment

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry in the production of specialty chemicals. It allows for the effective separation of the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying the amount of Ethyl 2-chloro-3-methoxyisonicotinate. Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of moderately polar compounds like isonicotinic acid esters and their derivatives. patsnap.compipzine-chem.combiosynth.com

In a typical RP-HPLC method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. biosynth.com For the analysis of compounds such as this compound, a gradient elution may be used, starting with a higher polarity mobile phase (e.g., water with an acidic modifier like formic or phosphoric acid) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile (B52724) or methanol). pipzine-chem.comgoogle.com This ensures the efficient elution of all components, from polar impurities to the less polar product.

Detection is commonly achieved using an ultraviolet (UV) detector, as the pyridine (B92270) ring and ester functional groups exhibit significant UV absorbance. patsnap.compipzine-chem.com The wavelength of maximum absorbance for related isonicotinic acid derivatives is often in the range of 260-270 nm. science.gov By comparing the retention time and peak area of the sample to a certified reference standard, the identity and purity of this compound can be accurately determined. The method must be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity. science.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0 min: 30% B; 15 min: 70% B; 20 min: 70% B; 21 min: 30% B; 25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL

This table presents a hypothetical but representative set of HPLC conditions based on methods for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying volatile impurities that may be present in the final intermediate or for analyzing the product itself if it is sufficiently volatile and thermally stable. aidic.it

In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides detailed structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios. This allows for the unambiguous identification of known and unknown impurities. appliedcatalysts.comchemistryworld.com For esters and chlorinated aromatic compounds, a non-polar or medium-polarity column (e.g., DB-5 or DB-17) is often used with a temperature-programmed oven to ensure good separation. aidic.it

GC-MS is also valuable for detecting residual solvents from the synthesis and purification steps. The high sensitivity of the technique allows for the detection of trace-level impurities that could be detrimental to subsequent reaction steps. appliedcatalysts.com

Table 2: Representative GC-MS Parameters for Impurity Profiling

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 40-450 amu

This table provides an example of typical GC-MS conditions that could be adapted for the analysis of this compound and its volatile impurities.

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative monitoring of chemical reactions. patsnap.com It is widely used in organic synthesis to track the consumption of starting materials and the formation of the product in real-time. appliedcatalysts.com By spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and eluting it with an appropriate solvent system (mobile phase), the different components of the reaction can be separated based on their polarity.

For the synthesis of this compound, TLC can be used to determine the optimal reaction time and to check for the presence of any major by-products. The separated spots are visualized, often under UV light due to the aromatic nature of the pyridine ring. The relative positions of the spots (Rf values) provide information about the polarity of the components. A successful reaction is indicated by the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product.

Table 3: Example TLC System for Monitoring Synthesis

ParameterDescription
Stationary Phase Silica Gel 60 F254 Aluminum Plates
Mobile Phase Hexane:Ethyl Acetate (B1210297) (e.g., 7:3 v/v)
Visualization UV Lamp (254 nm)
Observation Disappearance of starting material spot and appearance of a new, higher or lower Rf product spot.

The mobile phase composition is highly dependent on the specific reactants and would be optimized during process development.

Quality Control and Assurance Protocols for Chemical Intermediates

The quality of a chemical intermediate like this compound is paramount to the safety, efficacy, and quality of the final product it is used to synthesize. kajay-remedies.cominfosys.com Therefore, stringent quality control (QC) and quality assurance (QA) protocols are implemented throughout the manufacturing process. These protocols are guided by principles of Good Manufacturing Practices (GMP) and international standards such as ISO 9001.

Key aspects of a robust quality control and assurance program for chemical intermediates include:

Raw Material Control : All incoming raw materials must be tested against established specifications to ensure their identity, purity, and quality before they are used in the synthesis.

In-Process Controls (IPCs) : Regular monitoring of critical process parameters (e.g., temperature, pressure, reaction time) and intermediate stages of the synthesis (using techniques like TLC) ensures the reaction is proceeding as expected and allows for corrective actions if deviations occur.

Final Product Testing : The finished batch of this compound is comprehensively tested to ensure it meets all pre-defined specifications. This includes:

Purity Assessment : Primarily using HPLC to determine the percentage of the desired compound and to quantify any impurities.

Identity Confirmation : Using techniques like IR (Infrared Spectroscopy) and NMR (Nuclear Magnetic Resonance) to confirm the chemical structure, and MS (Mass Spectrometry) to confirm the molecular weight.

Physical Properties : Measurement of appearance, color, and melting point.

Limit Tests : Specific tests for heavy metals, residual solvents, and water content (e.g., by Karl Fischer titration).

Impurity Profiling : A thorough analysis to identify and quantify any impurities present in the final intermediate. This is crucial as even small amounts of certain impurities can have a significant impact on downstream processes and the final product's quality.

Stability Testing : The intermediate is subjected to various environmental conditions (e.g., temperature, humidity) over time to establish its shelf-life and appropriate storage conditions.

Documentation and Traceability : Every step of the manufacturing and testing process is meticulously documented. Batch records provide a complete and traceable history of the production of each lot, which is essential for quality assurance and regulatory compliance.

By implementing these comprehensive analytical and quality control measures, manufacturers can ensure that each batch of this compound is of high and consistent quality.

Future Directions in Ethyl 2 Chloro 3 Methoxyisonicotinate Research

Development of Novel and Efficient Synthetic Routes

The efficient synthesis of polysubstituted pyridines is a significant challenge in organic chemistry. nih.govbenthamdirect.com While general methods for pyridine (B92270) synthesis, such as the Hantzsch and Bohlmann-Rahtz syntheses, are well-established, they often have limitations in scope and require specific precursor functionalities. nih.gov The development of novel and efficient synthetic routes to Ethyl 2-chloro-3-methoxyisonicotinate is paramount for its widespread application.

Future research in this area will likely focus on several key strategies:

Multicomponent Reactions (MCRs): MCRs offer a powerful approach to construct complex molecules in a single step from simple starting materials, aligning with the principles of green chemistry. benthamdirect.comrsc.org The design of a one-pot synthesis for this compound, potentially utilizing a nanocatalyst to enhance efficiency and selectivity, would be a significant advancement. benthamdirect.comrsc.org

Catalytic C-H Functionalization: Direct C-H functionalization has emerged as a highly atom-economical and sustainable method for modifying pyridine rings. beilstein-journals.orgresearchgate.netrsc.org Research could be directed towards developing a regioselective C-H activation/functionalization strategy on a simpler pyridine precursor to introduce the chloro, methoxy (B1213986), and ethyl carboxylate groups in a controlled manner. Transition-metal or rare earth metal catalysis could be explored to achieve this. beilstein-journals.org

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control. patsnap.com Developing a continuous flow process for the synthesis of key intermediates or the final target compound could lead to a more efficient and cost-effective manufacturing process.

A hypothetical, yet plausible, synthetic approach could involve the cyclization of a functionalized acyclic precursor. For instance, a reaction sequence starting from readily available materials like ethyl cyanoacetate (B8463686) and a suitable methoxy-containing fragment, followed by chlorination and esterification, could be a viable route. patsnap.com

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is largely dictated by the electronic properties of its substituents. The electron-withdrawing nature of the chloro and ethyl isonicotinate (B8489971) groups, combined with the electron-donating effect of the methoxy group, creates a unique electronic landscape on the pyridine ring. This makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the 2- and 4-positions. nih.gov

Future investigations should systematically explore the reactivity of this compound with a diverse range of nucleophiles (e.g., amines, thiols, alkoxides) to understand the regioselectivity and scope of these transformations. The data from these studies would be invaluable for its application as a synthetic intermediate.

Table 1: Potential Reactivity Profile of this compound

Reaction TypePotential ReagentsExpected Product(s)
Nucleophilic Aromatic Substitution (SNAr)Amines, Thiols, AlkoxidesDerivatives with substitution at the 2- or 4-position
Cross-Coupling ReactionsBoronic acids, OrganostannanesBiaryl or alkyl/alkenyl substituted pyridines
ReductionReducing agents (e.g., H2/Pd, NaBH4)Reduction of the ester or pyridine ring
HydrolysisAcid or base2-chloro-3-methoxyisonicotinic acid

Advanced Mechanistic Studies on Derivatization Reactions

A thorough understanding of the reaction mechanisms governing the derivatization of this compound is crucial for optimizing reaction conditions and predicting outcomes. Future research should employ a combination of experimental and computational methods to elucidate these mechanisms.

Kinetic studies, isotope labeling experiments, and in-situ spectroscopic monitoring can provide valuable insights into the reaction pathways. beilstein-journals.org For instance, kinetic isotope effect (KIE) studies can help determine the rate-limiting step in C-H functionalization reactions. beilstein-journals.org

Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to model reaction intermediates and transition states, providing a detailed picture of the reaction energy profile. beilstein-journals.org Such studies can help rationalize the observed regioselectivity in nucleophilic aromatic substitution reactions and guide the design of more efficient catalysts for its synthesis.

Integration into Emerging Retrosynthetic Strategies

The strategic disconnection of complex target molecules into simpler, commercially available starting materials is the essence of retrosynthetic analysis. advancechemjournal.comlakotalakes.comresearchgate.net this compound, with its multiple functional groups, can be a valuable synthon in the retrosynthesis of complex pharmaceuticals and agrochemicals. nih.gov

Future research should focus on identifying target molecules where the unique substitution pattern of this compound can be advantageously incorporated. For example, in the retrosynthesis of a complex drug molecule containing a substituted pyridine core, this compound could serve as a key building block. youtube.com The chloro and ester functionalities offer handles for further elaboration, while the methoxy group can influence the reactivity and conformation of the molecule.

The development of retrosynthetic strategies utilizing this compound will be greatly facilitated by a comprehensive understanding of its synthesis and reactivity, highlighting the interconnectedness of the research directions outlined above. As our knowledge of this versatile building block grows, its integration into the synthesis of novel and important molecules is sure to follow.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-chloro-3-methoxyisonicotinate, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Nucleophilic substitution : Use sodium methoxide or ammonia in methanol to introduce functional groups at reactive positions .
  • Hydrolysis : Employ aqueous NaOH or HCl to cleave ester groups, yielding carboxylic acid derivatives .
  • Optimization strategies : Vary reaction parameters (e.g., catalyst loading, solvent polarity, temperature) and monitor progress via HPLC or NMR. For example, increasing reaction time or using anhydrous conditions may reduce side products like 3-chloroisonicotinic acid .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodology :

  • Spectroscopic techniques : Use 1H^1 \text{H}-NMR and 13C^{13}\text{C}-NMR to confirm substituent positions and ester functionality. Mass spectrometry (MS) validates molecular weight.
  • Crystallography : Employ single-crystal X-ray diffraction with SHELX software for unambiguous structural determination .
  • Chromatography : High-resolution LC-MS or GC-MS to assess purity (>95% by area under the curve).

Advanced Research Questions

Q. How do substituent variations at the 2- and 3-positions of the isonicotinate ring influence the compound's biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) studies : Compare analogs like Ethyl 2-chloro-3-iodoisonicotinate (antimicrobial) and Ethyl 3-chloro-5-methylisonicotinate (anticancer) using in vitro assays (e.g., MIC for bacteria, IC50_{50} for cancer cells) .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding affinities to target proteins (e.g., bacterial enzymes or kinase receptors).
  • Key findings : Methoxy groups enhance solubility but may reduce membrane permeability, while chloro substituents improve electrophilic reactivity .

Q. What analytical strategies are recommended to resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodology :

  • Control experiments : Synthesize and characterize reference compounds (e.g., Ethyl 3-methoxyisonicotinate) to isolate spectral contributions of specific substituents.
  • Advanced NMR : 2D techniques (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.
  • Statistical validation : Use principal component analysis (PCA) to identify outliers in datasets from multiple synthetic batches .

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate activation energies for substitution pathways (e.g., SN_NAr) using Gaussian or ORCA software. Solvent effects can be modeled with PCM or SMD .
  • Retrosynthetic analysis : Tools like AiZynthFinder or Chematica propose viable precursors and reaction pathways.
  • Example : Substituent electron-withdrawing effects (Cl, COOEt) lower the energy barrier for nucleophilic attack at the 4-position .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.